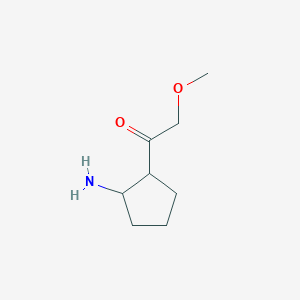![molecular formula C7H5NS2 B13154217 Thieno[3,2-b]pyridine-6-thiol](/img/structure/B13154217.png)
Thieno[3,2-b]pyridine-6-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-b]pyridine-6-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridine-6-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under specific conditions. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thieno[3,2-b]pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the cyclization and functionalization of the thienopyridine core .
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,2-b]pyridine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, sulfides, and various substituted thienopyridine derivatives .
Applications De Recherche Scientifique
Thieno[3,2-b]pyridine-6-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antifungal, and anti-inflammatory effects.
Medicine: this compound derivatives are being explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of thieno[3,2-b]pyridine-6-thiol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of certain enzymes, such as Pim-1 kinase, which plays a role in cancer cell proliferation. The compound may also interact with other cellular targets, leading to apoptosis or cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridine: Another member of the thienopyridine family with similar biological activities.
Thieno[3,4-b]pyridine: Known for its use in organic electronics and materials science.
Thieno[2,3-d]pyrimidine: Exhibits significant pharmacological properties, including anticancer and antimicrobial activities
Uniqueness
Thieno[3,2-b]pyridine-6-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C7H5NS2 |
|---|---|
Poids moléculaire |
167.3 g/mol |
Nom IUPAC |
thieno[3,2-b]pyridine-6-thiol |
InChI |
InChI=1S/C7H5NS2/c9-5-3-7-6(8-4-5)1-2-10-7/h1-4,9H |
Clé InChI |
JTIZEWWKHGVTJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1N=CC(=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






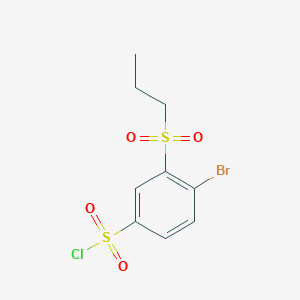
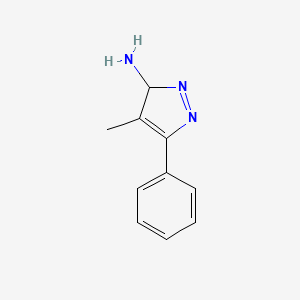
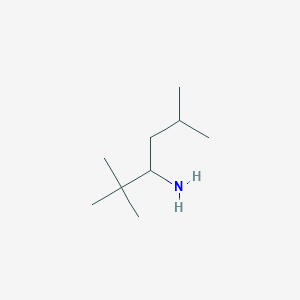
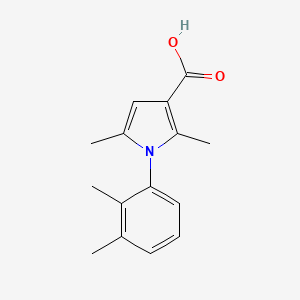

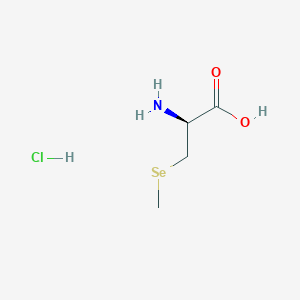

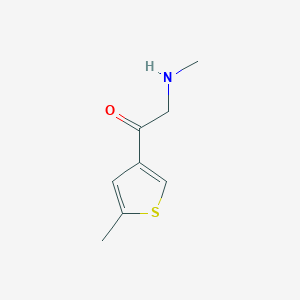
![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one](/img/structure/B13154175.png)
